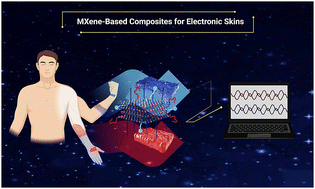Advancements in MXene-based composites for electronic skins
Journal of Materials Chemistry B Pub Date: 2024-01-02 DOI: 10.1039/D3TB02247A
Abstract
MXenes are a class of two-dimensional (2D) materials that have gained significant attention in the field of electronic skins (E-skins). MXene-based composites offer several advantages for E-skins, including high electrical conductivity, mechanical flexibility, transparency, and chemical stability. Their mechanical flexibility allows for conformal integration onto various surfaces, enabling the creation of E-skins that can closely mimic human skin. In addition, their high surface area facilitates enhanced sensitivity and responsiveness to external stimuli, making them ideal for sensing applications. Notably, MXene-based composites can be integrated into E-skins to create sensors that can detect various stimuli, such as temperature, pressure, strain, and humidity. These sensors can be used for a wide range of applications, including health monitoring, robotics, and human–machine interfaces. However, challenges related to scalability, integration, and biocompatibility need to be addressed. One important challenge is achieving long-term stability under harsh conditions such as high humidity. MXenes are susceptible to oxidation, which can degrade their electrical and mechanical properties over time. Another crucial challenge is the scalability of MXene synthesis, as large-scale production methods need to be developed to meet the demand for commercial applications. Notably, the integration of MXenes with other components, such as energy storage devices or flexible electronics, requires further developments to ensure compatibility and optimize overall performance. By addressing issues related to material stability, mechanical flexibility, scalability, sensing performance, and power supply, MXene-based E-skins can develop the fields of healthcare monitoring/diagnostics, prosthetics, motion monitoring, wearable electronics, and human–robot interactions. The integration of MXenes with emerging technologies, such as artificial intelligence or internet of things, can unlock new functionalities and applications for E-skins, ranging from healthcare monitoring to virtual reality interfaces. This review aims to examine the challenges, advantages, and limitations of MXenes and their composites in E-skins, while also exploring the future prospects and potential advancements in this field.


Recommended Literature
- [1] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [2] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [3] Contents list
- [4] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [5] Soft-template synthesis of nitrogen-doped carbon nanodots: tunable visible-light photoluminescence and phosphor-based light-emitting diodes†
- [6] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [7] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [8] Balance of the steric hindrance and solubility of alkoxy ligands for ultrahigh-activity molybdenum-based butadiene coordination polymerization
- [9] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [10] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡










